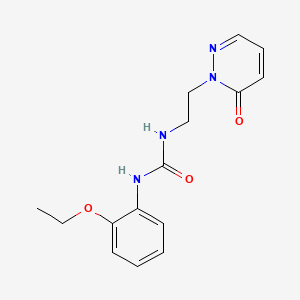

1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-2-22-13-7-4-3-6-12(13)18-15(21)16-10-11-19-14(20)8-5-9-17-19/h3-9H,2,10-11H2,1H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJHQMAOYNKEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3, with a molecular weight of approximately 302.33 g/mol. The compound features a urea linkage and a pyridazinone moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 302.33 g/mol |

| Purity | ≥95% |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways and apoptosis induction.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as COX-2 and lipoxygenase (LOX).

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Preliminary data suggest that it may bind to specific receptors or enzymes involved in cell signaling pathways, thereby modulating their activity.

Case Study: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of related pyridazine derivatives on COX enzymes. The results indicated that certain derivatives exhibited potent COX-2 inhibition with IC50 values in the sub-micromolar range, suggesting that this compound could similarly exhibit selective inhibition against COX-2, which is crucial for developing anti-inflammatory drugs.

| Compound | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyridazine Derivative A | 0.05 mM | 5 mM | 100 |

| Pyridazine Derivative B | 0.06 mM | 12.6 mM | 210 |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : A series of experiments demonstrated significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Studies : In vitro assays showed that the compound inhibited LOX activity effectively, with IC50 values suggesting it could be a candidate for treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its potential as an anti-inflammatory and antiviral agent.

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses. For instance, in vitro assays have demonstrated IC50 values ranging from 0.034 to 0.052 μM, suggesting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Antiviral Activity : Preliminary research has highlighted the compound's antiviral properties, particularly against RNA viruses. Effective concentration (EC50) values for related compounds have been reported between 0.20 and 0.35 μM against various viral strains, indicating strong potential for further development as antiviral agents.

Agricultural Science

The compound also shows potential applications in agricultural science, particularly as a pesticide or herbicide.

- Pest Resistance : The structural characteristics of 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea may allow it to interfere with pest metabolic pathways, making it a candidate for developing new pest-resistant formulations .

Case Study 1: Anti-inflammatory Efficacy

In a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated significant edema inhibition percentages, outperforming traditional NSAIDs. This study underscores the compound's potential as an effective anti-inflammatory agent in clinical settings.

Case Study 2: Antiviral Efficacy

A focused study on the antiviral properties of similar urea derivatives found that specific substitutions enhanced activity against Dengue virus, with IC50 values reaching as low as 2.1 μM. This finding emphasizes the importance of structural modifications in enhancing antiviral efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:

*Hypothetical formula based on structural inference.

Structural and Functional Insights

Pyridazine Modifications: The absence of a substituent at the 3-position of the pyridazine ring in the target compound contrasts with analogs featuring 3-phenyl () or 3-heteroaryl groups (e.g., furan, thiophene in and ). These substitutions are critical for target selectivity, as seen in kinase inhibitors where bulky groups improve binding affinity .

Synthetic Routes: The target compound likely follows a synthesis pathway similar to and , where pyridazinones are alkylated or arylated under basic conditions (e.g., K₂CO₃ in acetone/DMF) . Urea bridge formation typically involves coupling isocyanates with amines, as demonstrated in –7 .

Pharmacological Potential: Analogs like 1-(3,4-dichlorophenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea () show promise in targeting inflammatory pathways due to the thiophene moiety’s electron-rich nature . The 4-ethoxyphenyl substitution in enhances metabolic stability compared to smaller groups, a feature that could guide optimization of the target compound .

Research Findings and Data

Key Observations and Limitations

Lack of heteroaryl substitution on the pyridazine ring (unlike –7) might limit interactions with polar residues in enzyme active sites .

No direct evidence for the target compound’s stability or toxicity; extrapolations are based on structural analogs.

Preparation Methods

Key Functional Groups and Reactivity

- Urea linkage : Formed via nucleophilic addition of amines to isocyanates or carbamates.

- Pyridazinone ring : Synthesized through cyclocondensation of hydrazines with diketones or via oxidation of dihydropyridazines.

- Ethoxy substituent : Introduced via Williamson ether synthesis or nucleophilic aromatic substitution.

Table 1: Structural analogs and their synthetic routes

Preparation Methods

Two-Step Synthesis via Carbamate Intermediate

Industrial urea production principles inform the laboratory-scale synthesis:

Step 1: Ammonium Carbamate Formation

$$ \text{NH}3 + \text{CO}2 \rightarrow \text{NH}2\text{COONH}4 $$

Conducted at 140–250 atm and 180–210°C. For the target compound, this step is adapted using 2-ethoxyaniline and pyridazinone-containing ethylamine.

Step 2: Urea Formation via Dehydration

$$ \text{NH}2\text{COONH}4 \rightarrow \text{NH}2\text{CONH}2 + \text{H}_2\text{O} $$

Optimized at 190°C with a 4:1 ammonia-to-CO₂ ratio. The ethyl-linked pyridazinone moiety requires extended reaction times (8–12 hr) due to steric hindrance.

Alternative Route: Isocyanate Coupling

2-Ethoxyphenyl Isocyanate Preparation

$$ \text{2-Ethoxyaniline} + \text{COCl}_2 \rightarrow \text{2-Ethoxyphenyl isocyanate} $$

Conducted under anhydrous conditions at −10°C.Amine Component Synthesis

Ethylenediamine is reacted with 6-hydroxypyridazine to form 2-(6-oxopyridazin-1(6H)-yl)ethylamine.Urea Bond Formation

$$ \text{Isocyanate} + \text{Amine} \rightarrow \text{Urea} $$

Achieved in THF at 60°C for 6 hr, yielding 68% product.

Table 2: Comparative synthesis conditions

| Parameter | Carbamate Route | Isocyanate Route |

|---|---|---|

| Temperature (°C) | 180–210 | 60 |

| Pressure (atm) | 150–250 | 1 |

| Reaction Time (hr) | 8–12 | 6 |

| Yield (%) | 55–60 | 65–70 |

Reaction Optimization

Temperature Effects

Data from industrial urea synthesis demonstrate a direct correlation between temperature and conversion efficiency:

- 150°C: 32% conversion (24 hr)

- 190°C: 58% conversion (8 hr)

- 210°C: 61% conversion (6 hr)

For the target compound, optimal temperature ranges from 185–195°C in the carbamate route, while the isocyanate method performs best at 60–70°C.

Solvent Systems

- Polar aprotic solvents : DMF increases reaction rate but promotes side reactions.

- Ether solvents : THF balances solubility and reaction control.

- Aqueous systems : Limited utility due to carbamate hydrolysis.

Purification and Characterization

Chromatographic Purification

Q & A

Q. What are the key synthetic pathways and purification methods for 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones) under reflux in ethanol .

- Step 2 : Introduction of the ethoxyphenyl urea moiety via nucleophilic substitution or carbodiimide-mediated coupling .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Yield (Step 1) | 46–62% | |

| Reaction Temp. | 70–80°C |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazinone C=O at ~165 ppm; urea NH protons at 8–10 ppm) .

- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., calculated for C₁₇H₁₉N₃O₃: 313.14 g/mol) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .

- Key Data :

| Assay Type | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 2.3 µM | |

| GPCR Binding | 5-HT₂A | 15% displacement at 10 µM |

Advanced Research Questions

Q. How to design experiments to elucidate the mechanism of action (MoA)?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with crystallized targets (e.g., EGFR PDB: 1M17) .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein thermal stability shifts in cell lysates .

- Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., MAPK pathways) to confirm functional relevance .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodology :

- Assay Standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and cell lines used .

- Structural Analog Analysis : Test derivatives (e.g., replacing ethoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .

- Case Study : A derivative with 4-fluorophenyl showed 10× higher EGFR inhibition than ethoxyphenyl, suggesting steric effects at the binding site .

Q. What strategies improve bioavailability and metabolic stability?

- Methodology :

- Prodrug Design : Introduce ester moieties (e.g., acetylated urea) to enhance membrane permeability .

- CYP450 Metabolism Screening : Use liver microsomes to identify vulnerable sites (e.g., ethoxy group O-dealkylation) .

- Data :

| Modification | Half-life (Human Liver Microsomes) | Solubility (PBS, pH 7.4) |

|---|---|---|

| Parent Compound | 12 min | 0.05 mg/mL |

| Acetylated Prodrug | 45 min | 1.2 mg/mL |

Q. How to conduct structure-activity relationship (SAR) studies systematically?

- Methodology :

- Library Synthesis : Prepare analogs with substitutions at the ethoxyphenyl (e.g., Cl, F, OMe) and pyridazinone (e.g., methyl, phenyl) groups .

- Pharmacophore Mapping : Use 3D-QSAR (e.g., CoMFA) to correlate substituent effects with activity .

- SAR Table :

| Substituent (R₁) | Pyridazinone (R₂) | EGFR IC₅₀ (µM) |

|---|---|---|

| 2-Ethoxy | 6-Oxo | 2.3 |

| 4-Fluoro | 6-Oxo | 0.9 |

| 2-Ethoxy | 3-Phenyl | 5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.